3,5-Dimethylcyclohexane-1-sulfonamide
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Overview
Description
3,5-Dimethylcyclohexane-1-sulfonamide is an organic compound with the molecular formula C8H17NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dimethylcyclohexane-1-sulfonamide typically involves the reaction of 3,5-dimethylcyclohexane with a sulfonamide reagent under specific conditions. One common method involves the use of sodium sulfonamide in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
3,5-Dimethylcyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dimethylcyclohexane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active sulfonamides.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
3,5-Dimethylcyclohexane-1-sulfonamide can be compared with other sulfonamide derivatives such as:
Sulfamethoxazole: Commonly used as an antibacterial agent.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Employed in veterinary medicine for treating livestock diseases.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to other sulfonamides .
Properties
IUPAC Name |
3,5-dimethylcyclohexane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNNYKRBWNVIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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